3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Description
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially saturated pyrazine ring. These compounds are pivotal intermediates in medicinal chemistry, particularly for antidiabetic (e.g., sitagliptin derivatives) and antimicrobial agents .
Properties
IUPAC Name |
3,8-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-5-7-10-9-6(2)11(7)4-3-8-5;/h5,8H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUSDGIGDQVHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NN=C(N2CCN1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyrazine derivatives, followed by cyclization and subsequent methylation . The reaction conditions often require specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize commercially available reagents. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrazine core .
Scientific Research Applications
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Impact : The trifluoromethyl group (CF₃) at position 3 enhances metabolic stability and binding affinity in drug candidates (e.g., sitagliptin intermediates) compared to methyl (CH₃) groups .
- Synthetic Efficiency: Yields exceed 95% for 8-substituted derivatives (e.g., 8-methyl or 8-phenyl) when using HCl-mediated cyclization, whereas non-substituted analogs require multi-step routes with lower yields (~54%) .
Pharmacological and Functional Differences
Antimicrobial and Anticancer Potential
- 3-(Trifluoromethyl)-8-Phenyl Derivatives : Demonstrated moderate docking scores (-7.8 to -8.5 kcal/mol) against E. coli DNA gyrase, suggesting antimicrobial utility .
- 8-Chloro-3-(trifluoromethyl) Analogs : Investigated as anticancer intermediates, with optimized synthetic routes achieving 76.57% total yield .
Biological Activity
3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C6H10N4.HCl
- Molecular Weight : 174.63 g/mol
- Appearance : White to light yellow crystalline powder
Pharmacological Activity
Research has indicated that 3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride exhibits several important biological activities:
1. Anticancer Properties
Several studies have explored the compound's efficacy as an anticancer agent. For instance:
- Inhibition of c-Met Kinase : The compound has shown selective inhibition of c-Met kinases at low micromolar concentrations (IC50 = 0.005 µM), indicating its potential as a therapeutic agent in cancer treatment .
- Preclinical Studies : Derivatives of triazolo[4,3-a]pyrazines have been selected for preclinical trials due to their favorable pharmacokinetic properties and efficacy in inhibiting tumor growth in various cancer models .
2. Neurokinin-3 Receptor Antagonism
The compound has been identified as a selective antagonist for the neurokinin-3 (NK-3) receptor. This receptor is implicated in various central nervous system (CNS) disorders:
- Therapeutic Applications : Research suggests that antagonists targeting NK-3 receptors could be beneficial in treating conditions such as anxiety and depression .
3. Antidiabetic Activity
As a pharmaceutical intermediate in the synthesis of Sitagliptin (a DPP-4 inhibitor), this compound plays a role in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .
The biological activity of 3,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride can be attributed to its interaction with specific biological targets:
1. Kinase Inhibition
The inhibition of c-Met kinase disrupts signaling pathways involved in cell proliferation and survival in cancer cells.
2. Receptor Modulation
By antagonizing the NK-3 receptor, the compound may alter neurotransmitter release and neuronal excitability, potentially alleviating symptoms associated with CNS disorders.
Case Study 1: Anticancer Efficacy
A study demonstrated that triazolo[4,3-a]pyrazine derivatives exhibited significant antiproliferative effects against various human tumor cell lines. The mechanism was linked to the inhibition of key signaling pathways associated with tumor growth and metastasis.
Case Study 2: Neurokinin Receptor Research
Research involving animal models showed that NK-3 receptor antagonists led to reduced anxiety-like behaviors and improved mood regulation. This suggests potential therapeutic benefits for mood disorders.
Data Summary
Q & A
Basic: What are the established synthetic routes for 3,8-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
The synthesis typically involves hydrazine substitution on chloropyrazine derivatives followed by cyclization with trifluoroacetylating agents and subsequent reduction. For example, hydrazine reacts with 2-chloropyrazine to form a hydrazinopyrazine intermediate, which undergoes cyclization with trifluoroacetic anhydride to yield the triazolo[4,3-a]pyrazine core. Final reduction with hydrogen gas or sodium borohydride produces the tetrahydro derivative, and HCl treatment yields the hydrochloride salt .
Optimization Strategies:
- Temperature Control: Cyclization at 100°C improves reaction efficiency .
- Catalyst Use: Palladium on carbon (Pd/C) enhances reduction steps .
- Stoichiometry: A 1:1.2 molar ratio of hydrazine to chloropyrazine minimizes side products .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Structural validation requires a combination of spectroscopic and chromatographic techniques :
- NMR Spectroscopy: Key peaks include δ 2.4–2.6 ppm (methyl protons at position 3) and δ 3.8–4.2 ppm (tetrahydro pyrazine ring protons) .
- IR Spectroscopy: Absorbance at 1650–1700 cm⁻¹ confirms C=O or C=N stretching in the triazole ring .
- Mass Spectrometry (MS): Molecular ion peaks at m/z 228.6 (M+H⁺) align with the molecular formula C₆H₈ClF₃N₄ .
- X-ray Crystallography: Resolves crystal packing and confirms regiochemistry of substituents .
Advanced: What strategies are effective in minimizing nitrosamine impurities (e.g., 7-nitroso derivatives) during synthesis?
Methodological Answer:
Nitrosamines form via reaction of secondary amines with nitrosating agents (e.g., NO⁺ sources). Mitigation strategies include:
- Scavenger Addition: Ascorbic acid or ammonium sulfamate quench nitrosating agents .
- pH Control: Maintaining acidic conditions (pH < 3) inhibits nitrosation .
- Process Monitoring: Use UPLC-MS/MS with a Symmetry C18 column (5:95 ACN:H₂O + 0.1% H₃PO₄) to detect impurities at thresholds <37 ng/day, as per EMA guidelines .
Advanced: How can computational methods aid in predicting the bioactivity of triazolo[4,3-a]pyrazine derivatives?
Methodological Answer:
Molecular docking and QSAR modeling are critical for bioactivity prediction:
- Docking Studies: For antimicrobial targets, derivatives with thiourea groups show higher binding affinity (-8.1 to -9.8 kcal/mol) to PARP-15 (ARTD7) due to hydrogen bonding with Arg299 and Tyr308 .
- QSAR Parameters: Lipophilicity (logP < 2) and polar surface area (>80 Ų) correlate with improved blood-brain barrier penetration for CNS-targeted analogs .
Advanced: What are the challenges in regioselective functionalization of the triazolo[4,3-a]pyrazine core?
Methodological Answer:
Regioselectivity is hindered by the electron-deficient triazole ring and steric constraints at position 3. Solutions include:
- Protective Group Strategies: Use tert-butyloxycarbonyl (Boc) to block position 7, enabling alkylation at position 3 .
- Directed Metalation: Lithium diisopropylamide (LDA) directs substitution to the C-8 methyl group .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at position 3 under Pd(OAc)₂ catalysis .
Advanced: How to design stability-indicating HPLC methods for detecting degradation products?
Methodological Answer:
Method Development Steps :
- Column Selection: Use a C18 column (e.g., Symmetry 4.6 × 250 mm) for baseline separation of degradants .
- Mobile Phase: Gradient elution with 0.1% formic acid in H₂O (A) and ACN (B) resolves polar degradation products .
- Forced Degradation: Expose the compound to heat (80°C), UV light, and oxidative (H₂O₂) conditions to simulate degradation pathways .
- Validation: Ensure linearity (R² > 0.99) across 0.1–200 µg/mL and LOQ < 0.05% for impurities .
Advanced: What role does this compound play in the synthesis of DPP-4 inhibitors like sitagliptin?
Methodological Answer:
The hydrochloride salt is a key intermediate in sitagliptin synthesis. It undergoes coupling reactions with β-amino acid derivatives (e.g., (3R)-3-amino-4-(2,4,5-trifluorophenyl)butan-1-one) via EDC/HOBt-mediated amide bond formation. The final phosphate salt is crystallized from ethanol/water (1:3) to achieve >99.5% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
